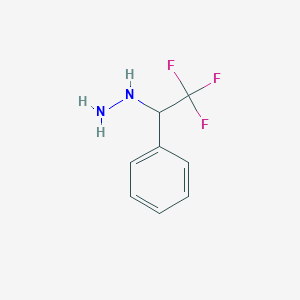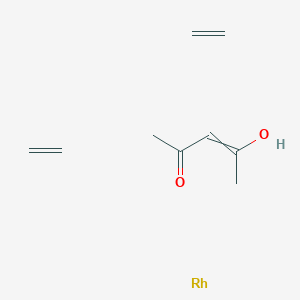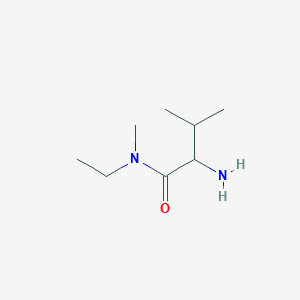
2-amino-N-ethyl-N,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-ethyl-N,3-dimethylbutanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of butanamide, characterized by the presence of an amino group, an ethyl group, and two methyl groups attached to the butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N,3-dimethylbutanamide can be achieved through a multi-step process. One common method involves the reaction of hexanoyl chloride with bromoacetic ester to form 2-bromo-2,3-dimethylbutanoate. This intermediate is then reacted with aqueous ammonia to yield 2-amino-2,3-dimethylbutanamide . The final step involves the ethylation of the amino group to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-ethyl-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted butanamides.
Applications De Recherche Scientifique
2-amino-N-ethyl-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2,3-dimethylbutanamide: Lacks the ethyl group present in 2-amino-N-ethyl-N,3-dimethylbutanamide.
N-ethyl-2,3-dimethylbutanamide: Lacks the amino group present in this compound.
2-amino-N,N-dimethylbutanamide: Contains two methyl groups on the nitrogen atom instead of an ethyl and a methyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethyl group on the butanamide backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-amino-N-ethyl-N,3-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(4)8(11)7(9)6(2)3/h6-7H,5,9H2,1-4H3 |
Clé InChI |
DQGKQYWOIRKPGK-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
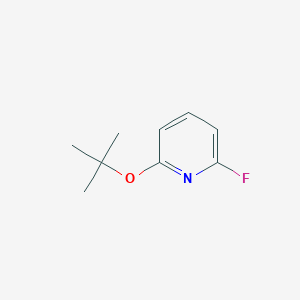
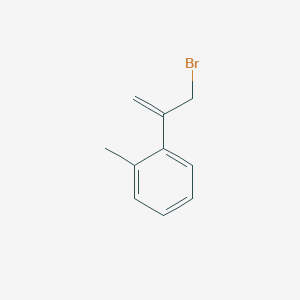
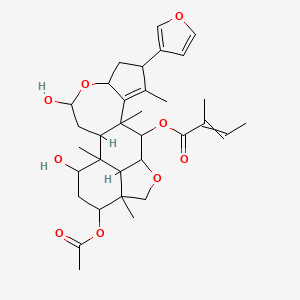

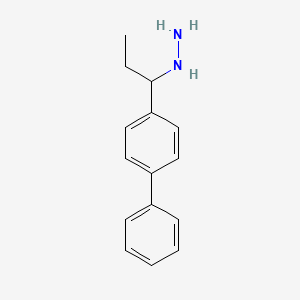




![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
